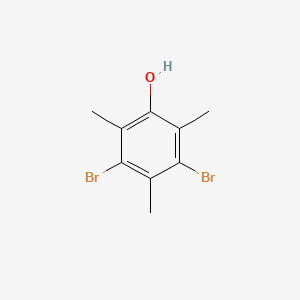

3,5-Dibromo-2,4,6-trimethylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87025-10-3 |

|---|---|

Molecular Formula |

C9H10Br2O |

Molecular Weight |

293.98 g/mol |

IUPAC Name |

3,5-dibromo-2,4,6-trimethylphenol |

InChI |

InChI=1S/C9H10Br2O/c1-4-7(10)5(2)9(12)6(3)8(4)11/h12H,1-3H3 |

InChI Key |

DEMXNIAFOAEFSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)C)Br)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-2,4,6-trimethylphenol, a key intermediate in various chemical and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to aid in understanding the synthesis workflow.

Introduction

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its structure, featuring a phenol ring substituted with two bromine atoms and three methyl groups, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. The strategic placement of the bromine and methyl groups influences the reactivity of the phenol, allowing for selective functionalization. This guide outlines the primary methods for its preparation from 2,4,6-trimethylphenol.

Synthesis Methodology

The most common and effective method for the synthesis of this compound is the direct bromination of 2,4,6-trimethylphenol. This electrophilic aromatic substitution reaction can be carried out using elemental bromine in a suitable solvent. Two primary protocols have been identified, one employing carbon tetrachloride and the other utilizing acetic acid as the reaction medium.

Experimental Protocols

Method 1: Bromination in Carbon Tetrachloride

This protocol provides a high-yield synthesis of the target compound.

Procedure:

-

Dissolve 136.2 grams (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel equipped with a cooling bath.

-

Over a period of 15 minutes, add 230 ml (4.5 moles) of bromine to the solution while maintaining the temperature between 20°C and 26°C. The addition of bromine will result in the evolution of hydrogen bromide gas and the formation of a slurry.

-

After the addition is complete, increase the temperature of the reaction mixture to 70-75°C. The slurry will dissolve, forming a clear solution.

-

Maintain the solution at this temperature for 2 hours to ensure the reaction goes to completion.

-

Remove any unreacted bromine by distillation, with the aid of an additional 1 liter of carbon tetrachloride.

-

Once 1 liter of the solvent has been distilled off, cool the remaining solution to 25°C.

-

The product will precipitate as a light brown solid. Filter the solid and dry it under a vacuum for 5 hours.[1]

Quantitative Data for Method 1

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2,4,6-Trimethylphenol | C₉H₁₂O | 136.19 | 136.2 | 1 |

| Bromine | Br₂ | 159.81 | 719.1 (230 ml) | 4.5 |

| This compound | C₉H₁₀Br₂O | 293.98 | 260 (Yield) | ~0.88 |

Note: The reported yield is approximately 88% based on the starting amount of 2,4,6-trimethylphenol.

Method 2: Bromination in Acetic Acid

An alternative method involves the use of acetic acid as the solvent for the bromination of 2,4,6-trimethylphenol. This method also proceeds via electrophilic aromatic substitution. While detailed quantitative data for a specific experiment were not found in the immediate literature, the general procedure involves the reaction of 2,4,6-trimethylphenol with 2 moles of bromine in acetic acid. The product is typically isolated by precipitation with water.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Data Presentation

Physical and Spectroscopic Data of Starting Material and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 2,4,6-Trimethylphenol | C₉H₁₂O | 136.19 | 70-72 | ¹H NMR: (CDCl₃) δ 6.84 (s, 2H, Ar-H), 4.55 (s, 1H, OH), 2.23 (s, 9H, CH₃). ¹³C NMR: (CDCl₃) δ 148.4, 129.1, 128.8, 121.0, 20.4, 15.8. IR (KBr, cm⁻¹): 3350 (O-H), 2920 (C-H), 1600, 1480 (C=C). MS (m/z): 136 (M+), 121, 91, 77. |

| This compound | C₉H₁₀Br₂O | 293.98 | Not available | ¹H NMR, ¹³C NMR, IR, MS: Specific experimental data not readily available in the searched literature. The expected spectra would show characteristic shifts due to the introduction of the two bromine atoms. For instance, in the ¹H NMR, the aromatic protons would be absent. The ¹³C NMR would show shifts in the aromatic carbons bonded to bromine. The mass spectrum would exhibit a characteristic isotopic pattern for a dibrominated compound. |

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that is well-documented. The primary method of direct bromination of 2,4,6-trimethylphenol offers an efficient route to this valuable synthetic intermediate. This guide provides the necessary details for researchers and professionals in the field of drug development and chemical synthesis to reproduce this synthesis and utilize the product in further applications. Further characterization of the final product using modern spectroscopic techniques is recommended to confirm its identity and purity.

References

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Dibromo-2,4,6-trimethylphenol. Due to the limited availability of specific experimental data for this compound, this guide also details the properties of its precursor, 2,4,6-trimethylphenol (mesitol), to provide a relevant comparative framework. The synthesis of this compound is described in detail, and a workflow diagram is provided for clarity. This document aims to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a halogenated derivative of 2,4,6-trimethylphenol. While specific data on its chemical and physical properties are not extensively documented in publicly accessible databases, its synthesis from 2,4,6-trimethylphenol suggests its potential utility as a chemical intermediate in various synthetic applications. Understanding the characteristics of the parent compound, 2,4,6-trimethylphenol, can offer valuable insights into the expected properties of its brominated derivative.

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of 2,4,6-trimethylphenol.[1]

Experimental Protocol

The synthesis of this compound can be achieved through the bromination of 2,4,6-trimethylphenol in a suitable solvent.[1]

Materials:

-

2,4,6-trimethylphenol (1 mole, 136.2 g)

-

Carbon tetrachloride (2 liters for dissolution, 1 liter for distillation aid)

-

Bromine (4.5 moles, 230 ml)

Procedure:

-

Dissolve 136.2 g of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.

-

Cool the solution using a water bath to a temperature between 20°C and 26°C.

-

Add 230 ml of bromine to the solution over a period of 15 minutes. Hydrogen bromide gas will be evolved, and a slurry of this compound will form.

-

Increase the temperature to between 70°C and 75°C, at which point the slurry should dissolve into a solution.

-

Maintain this temperature for 2 hours.

-

Remove unreacted bromine by distillation, using an additional 1 liter of carbon tetrachloride to aid the process.

-

Once 1 liter of solvent remains with the product, cool the solution to 25°C.

-

Filter the resulting light brown solid.

-

Dry the solid under a vacuum for 5 hours.

This procedure yields approximately 260 g of a product identified by gas chromatography as 99% pure.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical and Physical Properties of 2,4,6-Trimethylphenol (Precursor)

Due to the lack of specific data for this compound, the properties of its precursor, 2,4,6-trimethylphenol (also known as mesitol), are provided below for reference.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2][3][4][5][6] |

| Molecular Weight | 136.19 g/mol | [2][3][4][5][6] |

| Appearance | White solid | [2] |

| Melting Point | 70-72 °C | |

| Boiling Point | 220 °C | |

| Solubility in water | 1.01 g/L | [2] |

| CAS Number | 527-60-6 | [2][3][4][5][6][7] |

Spectral Data

-

¹H NMR: Data for 2,4,6-trimethylphenol can be found in various chemical databases.

-

¹³C NMR: Data for 2,4,6-trimethylphenol is available in chemical literature and databases.

-

IR Spectroscopy: The IR spectrum of 2,4,6-trimethylphenol is well-documented.[5]

-

Mass Spectrometry: The mass spectrum of 2,4,6-trimethylphenol is available in public databases like NIST.[2][4][5]

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on its structure and the properties of related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For the precursor, 2,4,6-trimethylphenol, it is classified as corrosive and an environmental hazard.

Conclusion

This compound is a chemical compound for which a clear synthesis protocol exists. However, a comprehensive dataset of its chemical and physical properties is currently lacking in the public domain. This guide has provided the available synthesis information and presented the well-documented properties of its precursor, 2,4,6-trimethylphenol, to serve as a valuable reference for researchers. Further experimental investigation is required to fully characterize the properties of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]

- 4. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]

- 5. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]

- 6. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]

- 7. 527-60-6|2,4,6-Trimethylphenol|BLD Pharm [bldpharm.com]

Spectroscopic and Synthetic Profile of 3,5-Dibromo-2,4,6-trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 3,5-Dibromo-2,4,6-trimethylphenol. Due to the limited availability of direct experimental spectroscopic data in public databases, this document focuses on a detailed, validated synthesis protocol and provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of chemical spectroscopy. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated phenolic compounds.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₁₀Br₂O Molecular Weight: 293.98 g/mol Structure:

Synthesis Protocol

A detailed and reliable method for the synthesis of this compound has been reported and is outlined below.[1][2]

Materials:

-

2,4,6-trimethylphenol

-

Carbon tetrachloride

-

Bromine

Procedure:

-

Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.

-

Cool the solution using a water bath to a temperature between 20°C and 26°C.

-

Over a period of 15 minutes, add 230 ml (4.5 moles) of bromine to the solution. Hydrogen bromide gas will be evolved during this addition, and a slurry of this compound will form.[1]

-

Increase the temperature of the reaction mixture to 70-75°C, at which point the slurry should dissolve into a solution.

-

Maintain this temperature for 2 hours.

-

Remove any unreacted bromine by distillation, with the aid of an additional 1 liter of carbon tetrachloride.

-

Once 1 liter of solvent remains with the product, cool the solution to 25°C.

-

Filter the resulting light brown solid and dry it under a vacuum for 5 hours.[1]

This procedure is reported to yield approximately 260 g of the product.[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OH | 4.5 - 5.5 | Singlet (broad) |

| CH₃ (at C2, C6) | 2.3 - 2.5 | Singlet |

| CH₃ (at C4) | 2.2 - 2.4 | Singlet |

Prediction basis: The chemical shifts are estimated based on the typical values for phenolic hydroxyl groups and methyl groups on a substituted benzene ring. The presence of two bromine atoms is expected to have a minor deshielding effect on the adjacent methyl groups.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH (C1) | 150 - 155 |

| C-Br (C3, C5) | 115 - 120 |

| C-CH₃ (C2, C6) | 130 - 135 |

| C-CH₃ (C4) | 125 - 130 |

| CH₃ (at C2, C6) | 20 - 25 |

| CH₃ (at C4) | 15 - 20 |

Prediction basis: The chemical shifts are estimated based on the known values for substituted phenols. The bromine atoms will cause a significant upfield shift for the carbons they are attached to (C3 and C5), while the methyl and hydroxyl groups will have characteristic downfield shifts for the carbons they are attached to.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Prediction basis: The predicted IR bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule. The broad O-H stretch is a hallmark of phenols. The C-Br stretch is expected in the fingerprint region.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Notes |

| 292/294/296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two bromine atoms. |

| 277/279/281 | [M - CH₃]⁺ | Loss of a methyl group. |

| 213/215 | [M - Br]⁺ | Loss of a bromine atom. |

| 198 | [M - Br - CH₃]⁺ | Loss of a bromine atom and a methyl group. |

| 134 | [M - 2Br]⁺ | Loss of both bromine atoms. |

Prediction basis: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for the molecular ion and any fragments containing both bromine atoms. The relative abundances of these isotopic peaks will be approximately 1:2:1.

Experimental Protocols for Spectroscopic Analysis

The following are general protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatograph inlet can be used.

-

Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3,5-Dibromo-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,4,6-trimethylphenol, a halogenated derivative of 2,4,6-trimethylphenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its synthesis precursor, 2,4,6-trimethylphenol, and general data on brominated phenols to offer valuable insights for researchers. The document details the synthesis, predicted physicochemical properties, and relevant analytical methodologies. It is important to note that a specific CAS number for this compound could not be identified in publicly available databases at the time of this writing. The CAS number for its precursor, 2,4,6-trimethylphenol, is 527-60-6.

Physicochemical Properties

Quantitative data for 2,4,6-trimethylphenol and related brominated phenols are summarized below to provide a comparative basis for the properties of this compound.

Table 1: Physicochemical Properties of 2,4,6-Trimethylphenol and Related Compounds

| Property | 2,4,6-Trimethylphenol | 4-Bromophenol | 2,4-Dibromophenol |

| CAS Number | 527-60-6 | 106-41-2[1] | |

| Molecular Formula | C₉H₁₂O[2] | C₆H₅BrO[1] | |

| Molecular Weight ( g/mol ) | 136.19[2] | 173.01[1] | |

| Appearance | Colorless to white crystalline solid[2] | White to off-white crystalline solid[1] | |

| Melting Point (°C) | 70-72 | 63-67[1] | |

| Boiling Point (°C) | 220 | 236-238[1] | |

| Solubility in Water | Sparingly soluble[2] | Slightly soluble[1] | Decreases with increasing bromination[3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether[2] | Soluble in ethanol, ether, and chloroform[1] |

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₀Br₂O | Based on the structure. |

| Molecular Weight ( g/mol ) | ~293.99 | Calculated based on the atomic weights. |

| Appearance | Likely a solid at room temperature | Increased molecular weight and polarity compared to the precursor. |

| Melting Point (°C) | Higher than 2,4,6-trimethylphenol | Halogenation generally increases the melting point. |

| Boiling Point (°C) | Significantly higher than 2,4,6-trimethylphenol | Increased molecular weight and intermolecular forces. |

| Solubility in Water | Lower than 2,4,6-trimethylphenol | The addition of bromine atoms typically decreases water solubility[3]. |

| Solubility in Organic Solvents | Likely soluble in common organic solvents | Similar to other halogenated phenols. |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2,4,6-trimethylphenol.

Experimental Protocol:

A detailed procedure involves dissolving 2,4,6-trimethylphenol in carbon tetrachloride, followed by the addition of bromine at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. The product is isolated by cooling the solution, followed by filtration and drying[4].

-

Materials: 2,4,6-trimethylphenol, bromine, carbon tetrachloride.

-

Procedure:

-

Dissolve 1 mole of 2,4,6-trimethylphenol (136.2 g) in 2 liters of carbon tetrachloride.

-

Cool the solution using a water bath and add 4.5 moles of bromine (230 ml) at a temperature of 20-26°C over 15 minutes. Hydrogen bromide gas will be evolved.

-

A slurry of this compound is formed.

-

Increase the temperature to 70-75°C, at which point the slurry dissolves.

-

Maintain this temperature for 2 hours.

-

Remove unreacted bromine by distillation, with the addition of 1 liter of carbon tetrachloride.

-

Once 1 liter of solvent remains, cool the solution to 25°C.

-

Filter the resulting light brown solid and dry it under a vacuum for 5 hours[4].

-

Diagram 1: Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromine atoms. The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution, although the existing bulky substituents may sterically hinder some reactions.

The parent compound, 2,4,6-trimethylphenol, is known to be oxidized by Fe(III) aquacomplexes, leading to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and subsequently 3,5-dimethyl-4-hydroxybenzaldehyde[5]. It is plausible that this compound could undergo similar oxidative degradation, although the bromine substituents may alter the reaction kinetics and products.

Diagram 2: Potential Oxidative Degradation Pathway

Caption: Oxidative degradation of 2,4,6-trimethylphenol.

Analytical Methods

The analysis of this compound can be approached using methods established for halogenated phenols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of halogenated phenols[6].

General Experimental Protocol:

-

Sample Preparation: Samples can be prepared by dissolving in a suitable solvent like dichloromethane.

-

GC System: A gas chromatograph equipped with a capillary column (e.g., a low polarity silarylene phase) is suitable for separation[7].

-

Injection: A splitless injection mode is often used for trace analysis[7].

-

Oven Program: A temperature gradient program is employed to ensure good separation of analytes. For example, starting at 60°C, holding for a few minutes, and then ramping up to a higher temperature like 300°C[7].

-

MS Detection: A mass spectrometer is used for detection and identification. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for two bromine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for the analysis of phenolic compounds.

General Experimental Protocol:

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Stationary Phase: A C18 reversed-phase column is commonly employed.

-

Detection: UV detection is suitable for phenolic compounds. The absorption maximum would need to be determined for this compound.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not well-documented, its structural similarity to other biologically active phenols suggests potential areas of investigation. Phenolic compounds are known for a wide range of activities, including antioxidant and antimicrobial properties. The introduction of bromine atoms can modulate these properties and influence pharmacokinetic parameters. This compound could serve as a scaffold or intermediate in the synthesis of more complex molecules for drug discovery programs.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of its precursor and other halogenated phenols, it should be handled with care. 2,4,6-Trimethylphenol is corrosive and can cause severe skin burns and eye damage[8]. Halogenated phenols can be toxic and irritating. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer

This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding the properties and reactivity of this compound, is largely based on extrapolation from related compounds due to the limited availability of direct experimental data. Researchers should exercise caution and conduct their own thorough safety and experimental assessments before using this compound.

References

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 2. 2,4,6-Trimethylphenol | 527-60-6 | Benchchem [benchchem.com]

- 3. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. prepchem.com [prepchem.com]

- 5. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 2,4,6-Trimethylphenol(527-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

"physical characteristics of 3,5-Dibromo-2,4,6-trimethylphenol"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3,5-Dibromo-2,4,6-trimethylphenol. This halogenated phenol derivative is of interest to researchers in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules. This document outlines its synthesis, available physical property data, and standardized experimental protocols for its characterization.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

| Property | 2,4,6-Trimethylphenol (Starting Material) | This compound |

| Molecular Formula | C₉H₁₂O | C₉H₁₀Br₂O |

| Molecular Weight | 136.19 g/mol | 293.98 g/mol |

| Melting Point | 70-72 °C | Not available |

| Boiling Point | 220 °C | Not available |

| Density | Not available | Not available |

| Solubility in Water | 1.01 g/L | Not available |

| Solubility in Organic Solvents | Soluble in ethanol and ether | Expected to be soluble in various organic solvents |

| Appearance | White crystalline solid | Light brown solid[1] |

Synthesis Protocol

A detailed method for the synthesis of this compound has been reported and is summarized below.[1]

Materials:

-

2,4,6-trimethylphenol

-

Carbon tetrachloride

-

Bromine

-

Water bath

-

Distillation apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.

-

Cool the solution to 20-26 °C using a water bath.

-

Slowly add 230 ml (4.5 moles) of bromine to the solution over a period of 15 minutes. Hydrogen bromide gas will be evolved. A slurry of this compound is formed.[1]

-

Increase the temperature to 70-75 °C and maintain for 2 hours, during which the slurry will dissolve.[1]

-

Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.

-

Once 1 liter of solvent remains with the product, cool the solution to 25 °C.

-

Filter the resulting light brown solid.[1]

-

Dry the solid under vacuum for 5 hours.[1]

Workflow Diagram:

Experimental Protocols for Physical Characterization

The following are general, standardized protocols for determining the key physical properties of a crystalline organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (for high-boiling solids)

For high-boiling solids, the boiling point can be determined using a micro-method.

Apparatus:

-

Thiele tube or a similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of the sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the sample.

-

Attach the test tube to a thermometer and immerse it in the heating bath (Thiele tube).

-

Heat the apparatus slowly.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Solubility Determination

This protocol helps to determine the solubility of the compound in various solvents.

Materials:

-

Test tubes

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer (optional)

-

Solvents: water, ethanol, acetone, diethyl ether, toluene, 5% aq. NaOH, 5% aq. HCl

Procedure:

-

Add approximately 10 mg of the solid sample to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes (a vortex mixer can be used).

-

Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble.

-

Repeat the process for each solvent. The solubility in acidic and basic solutions can provide information about the compound's functional groups.

Density Determination

The density of a solid can be determined by the displacement method.

Apparatus:

-

Graduated cylinder

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble)

Procedure:

-

Weigh a sample of the dry solid using an analytical balance (mass, m).

-

Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V₁).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume (V₂).

-

The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density (ρ) using the formula: ρ = m / V.

Spectroscopic Data

While specific spectra for this compound are not provided in the initial search, the following spectroscopic techniques are essential for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy would provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the O-H stretch of the phenolic group and C-Br stretches.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the presence of bromine isotopes.

Conclusion

This technical guide has summarized the available information on this compound, with a focus on its synthesis and the experimental protocols required for its full physical characterization. While specific quantitative physical data for this compound remains to be experimentally determined and published, the provided methodologies offer a clear path for researchers to obtain this critical information. The synthesis protocol and the general characterization methods laid out here provide a solid foundation for the use of this compound in further research and development.

References

An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 3,5-Dibromo-2,4,6-trimethylphenol, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document details its synthesis, and explores its reactivity in key transformations such as electrophilic substitution and oxidation, supported by experimental protocols and quantitative data.

Introduction

This compound, a derivative of the antioxidant 2,4,6-trimethylphenol (mesitol)[1][2][3][4], presents an interesting scaffold for chemical exploration. The presence of bromine atoms on the aromatic ring, combined with the steric hindrance and electronic effects of the methyl and hydroxyl groups, imparts a unique reactivity profile to the molecule. This guide will delve into the key aspects of its chemical behavior, providing valuable insights for its utilization in the synthesis of more complex molecules.

Synthesis of this compound

The primary route to this compound is through the electrophilic bromination of 2,4,6-trimethylphenol.[5][6] The methyl groups and the hydroxyl group are activating and direct the incoming electrophile to the ortho and para positions. Since the para position and both ortho positions are occupied by methyl groups, bromination occurs at the available meta positions relative to the hydroxyl group.

Experimental Protocol: Bromination of 2,4,6-trimethylphenol[5][6]

A detailed experimental procedure for the synthesis of this compound is provided below.

Materials:

-

2,4,6-trimethylphenol

-

Carbon tetrachloride

-

Bromine

-

Water bath

-

Distillation apparatus

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel.

-

Cool the solution using a water bath to a temperature between 20°C and 26°C.

-

Slowly add 230 ml (4.5 moles) of bromine to the stirred solution over a period of 15 minutes. Hydrogen bromide gas will be evolved during the addition. A slurry of this compound will form.

-

After the addition is complete, increase the temperature of the reaction mixture to 70-75°C. The slurry should dissolve to form a clear solution.

-

Maintain the solution at this temperature for 2 hours.

-

Remove the unreacted bromine by distillation, adding 1 liter of carbon tetrachloride to aid in the process.

-

Once 1 liter of solvent remains with the product, cool the solution to 25°C. A light brown solid should precipitate.

-

Filter the solid and dry it under a vacuum for 5 hours.

This procedure typically yields a significant amount of the desired product.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2,4,6-trimethylphenol | 136.19 | 136.2 | 1 |

| Bromine | 159.81 | 719.1 | 4.5 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Purity |

| This compound | 294.00 | 260 | 99% |

Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atoms, as well as the significant steric hindrance around the aromatic ring.

Electrophilic Aromatic Substitution

Further electrophilic substitution on the this compound ring is challenging due to the already substituted positions. However, under harsh conditions, reactions such as nitration may occur, potentially leading to the formation of cyclohexenone derivatives rather than simple substitution products.

A study on the nitration of the similar compound, 3,4-dibromo-2,5,6-trimethylphenol, with fuming nitric acid in acetic acid resulted in the formation of 2,5,6-trinitrocyclohex-3-enones and 6-hydroxy-2,5-dinitrocyclohex-3-enones.[7] This suggests that this compound could undergo a similar reaction pathway, where the aromaticity is disrupted.

Caption: Plausible reaction pathway for the nitration of this compound.

Oxidation

The oxidation of hindered phenols, such as 2,4,6-trimethylphenol, has been studied and is known to proceed via phenoxyl radical intermediates.[8][9] The oxidation of 2,4,6-trimethylphenol with Fe(III) aquacomplexes, for instance, leads to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[8][9]

While specific studies on the oxidation of this compound are scarce, it is expected to undergo oxidation at the methyl groups or the phenol moiety, potentially leading to the formation of quinones or other oxidized species. The bromine substituents would likely influence the reaction rate and the nature of the products formed.

Coupling Reactions

The bromine atoms in this compound provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and could be employed to synthesize more complex derivatives. However, the steric hindrance imposed by the ortho-methyl groups can pose a significant challenge for these transformations.

While no specific examples of coupling reactions with this compound have been found in the literature, the successful coupling of other sterically hindered aryl bromides suggests that with the appropriate choice of catalyst, ligand, and reaction conditions, such transformations may be achievable. For instance, the Suzuki cross-coupling of 1,3,5-tribromobenzene with a pentamethylphenylboronic acid has been reported to yield a dibrominated biphenyl derivative as a side-product, indicating that coupling at sterically hindered positions is possible.[10]

Caption: Potential palladium-catalyzed cross-coupling reactions of this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motif of this compound could serve as a valuable building block in the synthesis of novel bioactive molecules. The bromine atoms can be functionalized through coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

Conclusion

This compound is a readily accessible compound with a rich, albeit underexplored, reactivity profile. Its synthesis is straightforward, and it holds potential for further functionalization through electrophilic substitution and palladium-catalyzed cross-coupling reactions, despite the challenges posed by steric hindrance. The development of efficient protocols for these transformations could unlock the potential of this molecule as a versatile building block for the synthesis of complex aromatic compounds with potential applications in materials science and drug discovery. Further research into the reactivity and biological evaluation of derivatives of this compound is warranted to fully exploit its synthetic utility.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. uwindsor.ca [uwindsor.ca]

- 4. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. connectsci.au [connectsci.au]

- 8. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. researchgate.net [researchgate.net]

3,5-Dibromo-2,4,6-trimethylphenol: A Technical Overview of its Physicochemical Properties and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2,4,6-trimethylphenol is a halogenated aromatic organic compound. As a derivative of 2,4,6-trimethylphenol, its physicochemical properties and biological activities are influenced by the presence of two bromine atoms on the phenolic ring. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines experimental protocols for its characterization, and explores its potential biological relevance based on related compounds.

Physicochemical Properties

Solubility Profile

The presence of two bromine atoms and three methyl groups on the phenol ring significantly increases the molecule's lipophilicity and molecular weight compared to the parent compound, 2,4,6-trimethylphenol. The hydroxyl group can participate in hydrogen bonding, which may afford some solubility in polar solvents.

Expected Solubility Trends:

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydroxyl group allows for hydrogen bonding, but the bulky, nonpolar substituents will likely limit solubility, especially in water. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have a polarity that is more compatible with the overall molecule. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | While the molecule has significant nonpolar character, the polar hydroxyl group will limit solubility in highly nonpolar solvents. Synthesis procedures note the formation of a slurry in carbon tetrachloride, suggesting low solubility.[1] |

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimentally determined LogP for this compound is not available, it is expected to be significantly higher than that of 2,4,6-trimethylphenol due to the presence of the two lipophilic bromine atoms. A higher LogP value suggests a greater preference for nonpolar environments and potentially lower aqueous solubility.

Experimental Protocols

Determination of Aqueous Solubility

The following experimental methods, adapted from studies on other brominated phenols, are suitable for determining the aqueous solubility of this compound.

1. Shake-Flask Method (for moderately soluble compounds):

-

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the dissolved compound in the saturated solution is then determined.

-

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a buffer of specific pH in a sealed flask.

-

The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

2. Generator Column Method (for sparingly soluble compounds):

-

Principle: A column packed with a solid support coated with the test compound is used to generate a saturated aqueous solution.

-

Methodology:

-

A solid support material (e.g., Chromosorb W) is coated with this compound by dissolving the compound in a volatile solvent, mixing with the support, and then evaporating the solvent.

-

The coated support is packed into a column.

-

Purified water or a buffer is pumped through the column at a slow, constant flow rate.

-

The eluate, which is a saturated solution of the compound, is collected.

-

The concentration of the compound in the eluate is determined by extracting the analyte into an organic solvent and analyzing it by an appropriate chromatographic method.

-

Determination of Biological Activity (Hypothetical)

Based on the known activities of other halogenated phenols, the following assays could be employed to investigate the potential biological effects of this compound.

1. Antimicrobial Activity Assessment (Broth Microdilution Assay):

-

Principle: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

2. Cytotoxicity Assay (MTT Assay):

-

Principle: To assess the effect of the compound on the viability of cancer cell lines. This colorimetric assay measures the metabolic activity of cells.

-

Methodology:

-

Seed cancer cells (e.g., a human lung cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Potential Biological Activity and Signaling Pathways

There is currently no direct evidence detailing the specific biological activities or signaling pathways affected by this compound. However, based on the known properties of halogenated phenols and the parent compound, 2,4,6-trimethylphenol, some potential mechanisms can be hypothesized.

Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[2] The introduction of halogen atoms can enhance the lipophilicity and reactivity of phenolic compounds, potentially leading to increased membrane disruption, enzyme inhibition, or induction of oxidative stress.

The parent compound, 2,4,6-trimethylphenol, has been shown to interact with the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. While it is not confirmed, it is plausible that this compound could also interact with this or other inflammatory signaling pathways.

Hypothetical Signaling Pathway: Inhibition of Inflammatory Response

The following diagram illustrates a hypothetical mechanism where this compound may inhibit the pro-inflammatory signaling cascade by targeting an upstream kinase or the COX-2 enzyme, leading to a reduction in the production of inflammatory mediators like prostaglandins.

Conclusion

While specific experimental data for this compound is limited, this guide provides a framework for its characterization based on the properties of related compounds. Its expected low aqueous solubility and high lipophilicity are key considerations for its handling and potential applications. Further research is warranted to elucidate its precise solubility profile, biological activities, and mechanisms of action. The experimental protocols and hypothetical signaling pathway presented here offer a starting point for future investigations into this compound.

References

An In-depth Technical Guide on the Stability and Storage of 3,5-Dibromo-2,4,6-trimethylphenol

Introduction

3,5-Dibromo-2,4,6-trimethylphenol is a halogenated aromatic organic compound. Its structure, featuring a phenolic hydroxyl group and bromine atoms on the aromatic ring, suggests potential sensitivities to light, heat, and oxidation. Understanding the stability and appropriate storage conditions is crucial for maintaining its chemical integrity and ensuring the reliability of experimental results in research and drug development. This guide provides an in-depth overview of the inferred stability profile and recommended storage and handling procedures for this compound.

Inferred Physicochemical Properties and Stability Profile

Based on the chemistry of related compounds, the stability of this compound is likely influenced by the following factors:

-

Light Sensitivity: Aromatic compounds, especially phenols, can be susceptible to photodegradation. The bromine substituents may further enhance this sensitivity. Exposure to UV or visible light could potentially lead to the formation of colored degradation products or radical species.

-

Thermal Stability: While many aromatic compounds are relatively stable at ambient temperatures, elevated temperatures can promote degradation. For brominated phenols, thermal decomposition can lead to the release of hydrogen bromide and the formation of various brominated byproducts.[1][2][3][4] The presence of methyl groups might slightly alter the decomposition pathway compared to unsubstituted bromophenols.

-

Oxidative Stability: Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The electron-donating hydroxyl and methyl groups on the ring make it prone to oxidation, potentially forming quinone-type structures or other colored impurities.

-

pH Sensitivity: The phenolic hydroxyl group is weakly acidic and will deprotonate under basic conditions to form a phenoxide ion. This phenoxide is generally more susceptible to oxidation than the protonated phenol. Therefore, storage in neutral or slightly acidic conditions is likely preferable.

Recommended Storage and Handling

Given the inferred stability profile, the following storage and handling guidelines are recommended to minimize degradation.

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place, preferably at 2-8°C for long-term storage. | To minimize the rate of potential thermal degradation and oxidative reactions. |

| Light | Store in an amber glass vial or a container wrapped in aluminum foil to protect from light.[5][6][7] | To prevent photodegradation.[5][8] |

| Atmosphere | For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Use a tightly sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap.[9] | To prevent contamination and reaction with container materials. Glass is generally unreactive to bromine compounds.[9] |

| Incompatible Materials | Store separately from strong oxidizing agents, strong bases, and reactive metals.[6][10] | To avoid potentially vigorous or explosive reactions.[10] |

Proper handling is essential to prevent contamination and degradation during use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling the compound.[6]

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles or potential vapors.[6]

-

Light Exposure: Minimize exposure to ambient light during handling. Use amber glassware or cover containers with aluminum foil.[5]

-

Dispensing: Use clean, dry spatulas and glassware for dispensing. Avoid cross-contamination.

-

Disposal: Dispose of waste material containing this compound according to institutional and local regulations for chemical waste.

General Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound, a formal stability study should be conducted. The following is a general protocol that can be adapted for this purpose.

To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.

-

This compound (at least three different batches, if possible)

-

Calibrated stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Amber glass vials with PTFE-lined caps

-

HPLC-UV system

-

Reference standard of this compound

-

HPLC-grade solvents

-

Batch Selection: Use at least one, and preferably three, batches of the compound for the study.

-

Sample Preparation: Accurately weigh samples of the compound into amber glass vials.

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11]

-

Photostability: Expose samples to light conditions as specified in ICH guideline Q1B.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 1, 3, and 6 months.

-

Photostability: Test at the end of the light exposure period.

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC-UV method capable of separating the parent compound from potential degradation products.[12]

-

The method should be able to quantify the parent compound and any major degradants.

-

-

Data Collection: At each time point, analyze the samples for:

-

Appearance (e.g., color change)

-

Purity (by HPLC)

-

Assay of the parent compound

-

Identification and quantification of any degradation products

-

-

Plot the purity and assay of the parent compound against time for each storage condition.

-

Identify and quantify any significant degradation products.

-

Based on the data, establish a re-test period or shelf life for the compound under defined storage conditions.

Visualizations

Caption: Workflow for the safe handling and storage of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cetjournal.it [cetjournal.it]

- 4. m.ciop.pl [m.ciop.pl]

- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. youthfilter.com [youthfilter.com]

- 8. camlab.co.uk [camlab.co.uk]

- 9. quora.com [quora.com]

- 10. LCSS: BROMINE [web.stanford.edu]

- 11. gmpsop.com [gmpsop.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 3,5-Dibromo-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on 3,5-Dibromo-2,4,6-trimethylphenol, a halogenated aromatic organic compound. This document details its synthesis, physicochemical properties, and potential biological activities, drawing from available research.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related compound, 2,4,6-Tribromo-3,5-dimethylphenol, and the starting material, 2,4,6-Trimethylphenol, offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Br₂O | N/A |

| Molecular Weight | 293.98 g/mol | N/A |

| Melting Point | Not explicitly reported. The starting material, 2,4,6-Trimethylphenol, has a melting point of 70-72 °C.[1] | N/A |

| Boiling Point | Not explicitly reported. The starting material, 2,4,6-Trimethylphenol, has a boiling point of 220 °C.[1] | N/A |

| Appearance | Light brown solid (as per synthesis product description).[2] | [2] |

Synthesis

A detailed protocol for the synthesis of this compound has been reported. The synthesis involves the bromination of 2,4,6-trimethylphenol.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

2,4,6-trimethylphenol

-

Carbon tetrachloride

-

Bromine

-

Water bath

Procedure:

-

Dissolve 136.2 grams (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.

-

Cool the solution using a water bath.

-

Over a period of 15 minutes, add 230 ml (4.5 moles) of bromine to the solution, maintaining a temperature between 20°C and 26°C. Hydrogen bromide gas is evolved during this addition, resulting in a slurry of this compound.

-

Increase the temperature to 70°C to 75°C to obtain a clear solution.

-

Maintain the solution at this temperature for 2 hours.

-

Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.

-

Once 1 liter of solvent remains with the product, cool the solution to 25°C.

-

Filter the resulting light brown solid.

-

Dry the solid under a vacuum for 5 hours.

This procedure yields approximately 260 g of the product.[2] Gas chromatography analysis of the product indicated 99% purity, though it was identified as "tribromomesitol" in the source, which may be a synonym or a closely related product of the reaction.[2]

Spectral Data

Biological Activity

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of brominated phenols has been investigated for various biological effects, suggesting potential areas of interest for this specific compound.

Potential Antimicrobial and Cytotoxic Effects

Numerous studies have demonstrated the antimicrobial and cytotoxic properties of various brominated phenols isolated from marine organisms. For instance, a screening of 300 naturally occurring compounds identified several brominated diphenyl ethers with potent antineoplastic activity.[3][4] Specifically, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol induced apoptosis in leukemia cell lines with IC50 values between 1.61 and 2.95 μM after 72 hours of incubation.[3][4] Another compound, 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, also exhibited cytotoxic effects.[3] These findings suggest that the presence of bromine atoms on a phenol ring can contribute to significant biological activity.

The general experimental protocols for assessing cytotoxicity often involve the following assays:

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3] Cells are incubated with the test compound, and then MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the yellow MTT to a purple formazan product, which is then quantified spectrophotometrically.[3]

-

DEVDase Assay for Caspase-3 Activity: This fluorometric assay is used to determine the rate of apoptosis.[3] Caspase-3 is a key enzyme in the apoptotic pathway. The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a fluorescent molecule that can be measured.[3]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the literature detailing signaling pathways or experimental workflows directly involving this compound. Research on related brominated phenols suggests that a logical workflow for investigating a novel compound like this would involve initial screening for biological activity followed by more in-depth mechanistic studies.

Below is a generalized workflow for the initial investigation of a novel brominated phenol.

Conclusion

This compound is a readily synthesizable compound. While direct experimental data on its physicochemical properties and biological activities are scarce, the broader literature on brominated phenols suggests that it may possess interesting cytotoxic and antimicrobial properties. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The provided experimental protocols for synthesis and biological evaluation can serve as a foundation for such future investigations.

References

- 1. 2,4,6-Trimethylphenol 97 527-60-6 [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3,5-Dibromo-2,4,6-trimethylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2,4,6-trimethylphenol is a halogenated aromatic compound with potential as an intermediate in organic synthesis. Its structure, featuring a hydroxyl group and bromine atoms on a substituted benzene ring, offers multiple reactive sites for further functionalization. While extensive applications in multi-step organic syntheses are not widely documented in readily available literature, its preparation from 2,4,6-trimethylphenol is well-established. These notes provide a comprehensive protocol for the synthesis of this compound, a foundational step for its potential use as a building block in the development of novel molecules.

Synthesis of this compound

The primary route to this compound is through the electrophilic bromination of 2,4,6-trimethylphenol. The methyl groups on the aromatic ring direct the bromine atoms to the available ortho and para positions relative to the hydroxyl group.

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,4,6-trimethylphenol | [1] |

| Reagent | Bromine | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Molar Ratio (Phenol:Bromine) | 1 : 4.5 | [1] |

| Initial Temperature | 20-26 °C | [1] |

| Reaction Temperature | 70-75 °C | [1] |

| Reaction Time | 2 hours at 70-75 °C | [1] |

| Yield | ~260 g from 136.2 g of starting material | [1] |

| Purity (by GC) | 99% (as tribromomesitol) | [1] |

Experimental Protocol: Synthesis of this compound[1]

This protocol details the laboratory-scale synthesis of this compound.

Materials

-

2,4,6-trimethylphenol (136.2 g, 1 mole)

-

Carbon tetrachloride (3 L)

-

Bromine (230 ml, 4.5 moles)

-

Water bath

-

Heating mantle

-

Distillation apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure

-

Dissolve 136.2 g of 2,4,6-trimethylphenol in 2 L of carbon tetrachloride in a suitable reaction vessel.

-

Cool the solution using a water bath.

-

Slowly add 230 ml of bromine to the solution over a period of 15 minutes, maintaining the temperature between 20 °C and 26 °C. Hydrogen bromide gas will be evolved during this addition. A slurry of this compound will form.

-

After the addition is complete, increase the temperature to 70-75 °C. The slurry will dissolve to form a solution.

-

Maintain the solution at 70-75 °C for 2 hours.

-

Remove the unreacted bromine by distillation, adding 1 L of fresh carbon tetrachloride to aid in the removal.

-

Once 1 L of solvent remains with the product, cool the solution to 25 °C. A light brown solid will precipitate.

-

Filter the solid and dry it under vacuum for 5 hours.

-

The yield of the light brown solid is approximately 260 g.

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Potential Applications in Organic Synthesis: A Note on Current Findings

Researchers and drug development professionals are encouraged to consider this compound as a potential building block. The presence of two bromine atoms offers the possibility of sequential or double coupling reactions to introduce new aryl or alkyl groups, leading to more complex molecular architectures. The steric hindrance provided by the flanking methyl groups may also influence the regioselectivity of reactions at the hydroxyl group.

Future work could explore the reactivity of this compound in various catalytic systems to develop novel synthetic methodologies and access new chemical entities for screening in drug discovery programs.

References

Application Notes and Protocols for the Derivatization of 3,5-Dibromo-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3,5-Dibromo-2,4,6-trimethylphenol, a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines detailed protocols for key transformations, including O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a halogenated aromatic compound featuring a reactive hydroxyl group and two bromine atoms, making it an excellent substrate for a variety of chemical modifications. The steric hindrance provided by the flanking methyl groups can influence reactivity and selectivity, offering unique synthetic opportunities. Derivatization at the phenolic oxygen allows for the introduction of various functional groups, leading to the formation of ethers and esters. Furthermore, the carbon-bromine bonds serve as handles for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds. These transformations open avenues for the development of new molecular entities with tailored biological activities and material properties.

Derivatization Strategies

The primary sites for derivatization on this compound are the phenolic hydroxyl group and the two bromine atoms. The following sections detail the experimental protocols for these transformations.

Experimental Protocols

O-Alkylation: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenyl Ethers

This protocol describes the synthesis of ether derivatives via the Williamson ether synthesis.

Workflow for O-Alkylation:

Caption: General workflow for the O-alkylation of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ether derivative.

O-Acylation: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenyl Esters

This protocol outlines the formation of ester derivatives.

Workflow for O-Acylation:

Caption: General workflow for the O-acylation of this compound.

Materials:

-

This compound

-

Pyridine or Dichloromethane (DCM)

-

Triethylamine (TEA) (if using DCM as solvent)

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine or DCM.

-

If using DCM, add triethylamine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM (if necessary) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or silica gel column chromatography to yield the pure ester.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring can be substituted using various palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds.

This protocol describes the formation of a new C-C bond by reacting with a boronic acid. The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds.

Workflow for Suzuki Coupling:

Caption: General workflow for the Suzuki coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-2.2 eq, depending on whether mono- or di-substitution is desired), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by column chromatography.

This protocol allows for the formation of a C-N bond with an amine. The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines.

Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine

-

Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., sodium tert-butoxide, potassium phosphate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4-2.0 eq).

-

Add this compound (1.0 eq) and the amine (1.2-2.4 eq).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the derivatization of this compound. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions used.

| Derivative Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ether | Iodomethane, NaH | DMF | RT | 12 | 85-95 |

| Ester | Benzoyl chloride, Pyridine | Pyridine | RT | 6 | 90-98 |

| Biaryl | Phenylboronic acid, Pd(PPh3)4, K2CO3 | Toluene/H2O | 90 | 18 | 70-85 |

| Arylamine | Morpholine, Pd2(dba)3, XPhos, NaOtBu | Toluene | 100 | 16 | 75-90 |

Applications of Derivatives

Derivatives of this compound have potential applications in several areas of research and development:

-

Drug Development: The introduction of diverse functional groups can lead to the discovery of new bioactive molecules. Bromophenols and their derivatives have been investigated for their anticancer, antimicrobial, and antioxidant properties. The synthesized derivatives can be screened for a wide range of biological activities.

-

Materials Science: The rigid aromatic core and the potential for creating extended conjugated systems through cross-coupling reactions make these derivatives interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Probes: The derivatized compounds can be functionalized with fluorescent tags or other reporter groups to serve as chemical probes for studying biological systems.